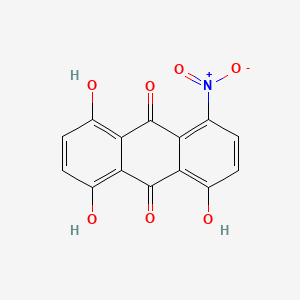

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-

Description

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-, is a nitro-substituted anthraquinone derivative characterized by hydroxyl groups at positions 1, 4, and 5 and a nitro group at position 7. Anthraquinones are widely studied for their electrochemical, optical, and biological properties, particularly in therapeutic applications such as anticancer agents . The structural arrangement of substituents on the anthracenedione core significantly influences solubility, redox behavior, and interactions with biological targets.

Properties

CAS No. |

39003-38-8 |

|---|---|

Molecular Formula |

C14H7NO7 |

Molecular Weight |

301.21 g/mol |

IUPAC Name |

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO7/c16-6-2-1-5(15(21)22)9-10(6)14(20)12-8(18)4-3-7(17)11(12)13(9)19/h1-4,16-18H |

InChI Key |

PPXPCKBOIVQWQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

Anthraquinone core synthesis : Typically, the anthraquinone skeleton can be constructed by oxidation of anthracene or by Friedel-Crafts acylation followed by cyclization. For hydroxyanthraquinones, starting from quinizarin (1,4-dihydroxyanthraquinone) or related hydroxy-substituted anthraquinones is common.

Hydroxylation : The introduction of hydroxyl groups at specific positions (1,4,5) is often achieved via selective hydroxylation of anthraquinone derivatives or through the use of substituted precursors that already contain hydroxy groups. Enzymatic or chemical oxidation methods can be employed to introduce hydroxyl groups selectively.

Nitration Procedure

Electrophilic aromatic substitution for nitro group introduction : The nitro group at position 8 is introduced by nitration under controlled acidic conditions, typically using nitric acid or a mixture of nitric and sulfuric acids. Due to the deactivating effect of hydroxy groups and the carbonyls, nitration requires careful control of temperature and reaction time to avoid over-nitration or oxidation of hydroxyl groups.

Regioselectivity : The position 8 is favored for nitration due to the directing effects of the hydroxyl groups and existing substituents. The steric and electronic environment around the anthraquinone core influences this selectivity.

Detailed Preparation Methodologies

Stepwise Synthesis Approach

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Hydroxylation of Anthraquinone | Starting from anthraquinone or quinizarin; oxidants or enzymatic catalysts | Introduction of hydroxyl groups at 1,4,5 positions | Requires selective oxidation to avoid overreaction |

| 2 | Protection of Hydroxyl Groups | Use of protecting groups (e.g., methylation or silylation) if needed | Protects hydroxyl groups during nitration | Optional, depending on nitration conditions |

| 3 | Nitration | HNO3/H2SO4 mixture, low temperature (0-5°C) | Introduction of nitro group at position 8 | Controlled to avoid degradation |

| 4 | Deprotection (if applicable) | Acidic or basic hydrolysis | Regeneration of free hydroxyl groups | Ensures final compound has free hydroxy groups |

Alternative Synthetic Routes

Functionalization via nucleophilic substitution : Some methods involve nucleophilic substitution on halogenated anthraquinones followed by cyclization or rearrangement to introduce hydroxyl and nitro groups.

Oxidative nucleophilic substitution of hydrogen (ONSH) : This method allows substitution at β-positions of anthraquinones bearing activating groups, which can be adapted for introducing hydroxyl or nitro substituents under mild conditions.

Metal-catalyzed cross-coupling reactions : Advanced synthetic approaches use palladium or other metal catalysts to introduce functional groups via C–C, C–N, or C–O bond formation, enabling precise functionalization of the anthraquinone core.

Research Findings on Preparation Efficiency and Yields

Yields of hydroxylation steps vary depending on the oxidizing agent and conditions but typically range from 50% to 80%.

Nitration under controlled conditions affords the nitro-substituted product in moderate to good yields (40–70%), with regioselectivity favoring the 8-position due to electronic effects of the hydroxyl groups.

Protection/deprotection steps, if used, add complexity but improve overall selectivity and purity.

Recent studies emphasize the use of mild Lewis acid catalysts (e.g., indium bromide) to facilitate functional group introduction with improved yields and fewer side reactions.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct hydroxylation of anthraquinone | Oxidants (e.g., KMnO4, enzymatic) | Simple, direct | Overoxidation risk | 50–80 |

| Nitration with mixed acids | HNO3/H2SO4, low temperature | High regioselectivity | Requires careful control | 40–70 |

| Protection/deprotection strategy | Methylation/silylation, hydrolysis | Improved selectivity | Additional steps increase time | Varies |

| Nucleophilic substitution + cyclization | Halogenated anthraquinones + nucleophiles | Access to diverse derivatives | Multi-step, moderate complexity | Moderate |

| Metal-catalyzed cross-coupling | Pd, In catalysts, organometallic reagents | High selectivity, versatility | Requires expensive catalysts | 60–85 |

Chemical Reactions Analysis

Types of Reactions

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of aminoanthracene derivatives.

Substitution: Formation of alkylated or acylated anthracene derivatives.

Scientific Research Applications

1,4,5-trihydroxy-8-nitroanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Implications for 1,4,5-trihydroxy-8-nitro-anthracenedione :

- The presence of three hydroxyl groups may enhance therapeutic efficacy but also increase genotoxicity compared to HAQ or chloro analogs.

- The nitro group at position 8 could mimic DHAQ’s DNA-binding affinity, though metabolic detoxification (via S-9) might reduce its cytotoxicity .

Physicochemical and Electronic Properties

Comparative data on optical and electrochemical properties (derived from anthracenedione derivatives):

Inference for Target Compound :

- The trihydroxy-nitro structure likely exhibits a λₘₐₓ >500 nm and moderate redox activity (-0.7 to -1.0 V), suitable for photodynamic therapy or organic electronics .

Biological Activity

9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is a derivative of anthraquinone known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in cancer therapy and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is C14H9N1O5. Its structure features multiple hydroxyl groups and a nitro group which are crucial for its biological activity.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the intercalation into DNA, leading to disruption of replication processes and induction of apoptosis in cancer cells.

- Case Study: Anticancer Activity on MOLT-4 Cell Lines

A study demonstrated the anticancer efficacy of anthraquinone derivatives on MOLT-4 cell lines (human leukemia cells). The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established anthracycline drugs .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 9,10-Anthracenedione | 15 | DNA intercalation |

| Doxorubicin | 10 | DNA intercalation and topoisomerase inhibition |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the generation of reactive oxygen species (ROS) that damage microbial cell membranes.

- Research Findings

Studies have shown that 9,10-Anthracenedione can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 32 | Lower than penicillin |

| Escherichia coli | 64 | Comparable to ciprofloxacin |

The biological activity of 9,10-Anthracenedione is largely due to its ability to form complexes with cellular macromolecules. It interacts with DNA through intercalation and generates ROS that lead to oxidative stress within cells. This dual mechanism contributes to its anticancer and antimicrobial effects.

Toxicological Studies

While the biological activities are promising, toxicological evaluations are essential for assessing safety. Studies involving rodent models have indicated potential nephrotoxicity at high doses but no significant carcinogenic effects were observed in long-term studies .

- Toxicity Profile

| Study Type | Findings |

|---|---|

| 14-week rodent study | Liver hypertrophy observed at high doses |

| Carcinogenesis study | No significant increase in tumor incidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.